molecular formula C20H20N2O2 B3006726 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide CAS No. 2034337-45-4

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

Cat. No.: B3006726
CAS No.: 2034337-45-4
M. Wt: 320.392
InChI Key: DTZQYGDRFSLTOT-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a synthetic organic compound with potential applications in various fields of research and industry. This compound features a unique structure combining a furan ring, a pyridine ring, and a phenylbutanamide moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The phenylbutanamide moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Brominated or nitrated phenylbutanamide derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
  • N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Comparison:

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-18(16-6-4-3-5-7-16)20(23)22-13-15-8-9-19(21-12-15)17-10-11-24-14-17/h3-12,14,18H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZQYGDRFSLTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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